1-(9H-carbazol-9-yl)-3-(N-p-tolylmethylsulfonamido)propan-2-yl acetate
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Overview
Description
1-(9H-carbazol-9-yl)-3-(N-p-tolylmethylsulfonamido)propan-2-yl acetate is an organic compound that features a carbazole moiety linked to a sulfonamide group through a propan-2-yl acetate chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with carbazole and p-toluenesulfonamide.
Step 1: Carbazole is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Step 2: The functionalized carbazole is then reacted with a propan-2-yl acetate derivative under conditions that facilitate nucleophilic substitution or esterification.
Step 3: The intermediate product is then coupled with p-toluenesulfonamide using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(N-p-tolylmethylsulfonamido)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: 1-(9H-carbazol-9-yl)-3-(N-p-tolylmethylamino)propan-2-yl acetate.
Substitution: 1-(9H-carbazol-9-yl)-3-(N-p-tolylmethylsulfonamido)propan-2-ol.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the design of molecular probes for biological imaging.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its interactions with biological targets, such as enzymes or receptors.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Applied in the creation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action
Properties
IUPAC Name |
[1-carbazol-9-yl-3-(4-methyl-N-methylsulfonylanilino)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-12-14-20(15-13-18)27(32(3,29)30)17-21(31-19(2)28)16-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLRDOJDAMCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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